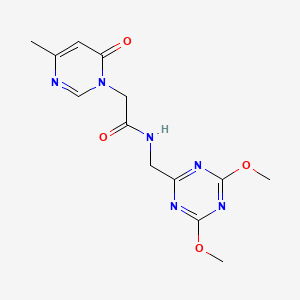![molecular formula C24H27N3O5S2 B2495882 (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868674-94-6](/img/structure/B2495882.png)
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzamide and thiazolyl derivatives are of significant interest in the field of medicinal chemistry and material science due to their diverse biological activities and potential applications in various fields. Studies have been conducted to explore their synthesis, structural analysis, chemical properties, and applications, which may provide a foundation for understanding the properties and synthesis of "(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide".
Synthesis Analysis
The synthesis of benzamide and thiazolyl derivatives often involves multistep reactions, including cyclization, condensation, and substitution reactions. For example, the synthesis of thiazolyl benzamide derivatives may include the cyclization of thioureas with bromoacetone or chloroacetyl derivatives in the presence of a base to form thiazole rings, followed by subsequent aromatic substitution to introduce various functional groups (Saeed & Rafique, 2013).
Molecular Structure Analysis
The molecular structure of benzamide and thiazolyl derivatives is characterized using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. These methods allow for the determination of molecular conformation, electronic structure, and intermolecular interactions, which are crucial for understanding the chemical reactivity and properties of these compounds. For instance, X-ray crystallography has been used to determine the crystal structure of benzamide derivatives, revealing hydrogen bonding patterns and molecular packing (Priya et al., 2006).
Scientific Research Applications
Benzamide Derivatives in Drug Design and Therapeutic Applications
Benzamide derivatives, including compounds similar to (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, have been extensively studied for their therapeutic potential in various medical conditions. For instance, certain benzamide derivatives have been identified as potent neuroleptics, showing promise in the treatment of psychosis due to their inhibitory effects on apomorphine-induced stereotyped behavior in rats, exhibiting a high ratio of antistereotypic activity to cataleptogenicity, indicating their potential as potent drugs with fewer side effects (Iwanami et al., 1981).
Benzamide Derivatives in Diabetes Management
In the realm of diabetes management, certain benzamide derivatives have been synthesized and shown to significantly stimulate glucose uptake and glucokinase activity, highlighting their potential as glucokinase activators (GKA) for the treatment of type 2 diabetes mellitus (Park et al., 2014). Additionally, acetylenyl-containing benzamide derivatives have been identified as potential glucokinase activators, with specific compounds demonstrating substantial glucose uptake increase and glucose AUC reduction in animal models, suggesting their utility as novel therapeutic agents for type 2 diabetes mellitus (Park et al., 2015).
Benzamide Derivatives in Anticonvulsant Therapy
Benzamide derivatives have also been explored for their anticonvulsant properties. A series of 4-thiazolidinones bearing a sulfonamide group exhibited significant activity against animal models of seizures, with certain compounds showing promising activity that may warrant further investigation as potential anticonvulsant agents (Siddiqui et al., 2010). Similarly, benzothiazolotriazine derivatives have been synthesized and characterized as anticonvulsant agents, with specific compounds displaying significant efficacy in animal models, highlighting the potential of these derivatives in the development of novel anticonvulsant agents (Firdaus et al., 2018).
Benzamide Derivatives in Cancer Therapy and Diagnostic Imaging
Furthermore, benzamide derivatives have been investigated for their potential in cancer therapy and diagnostic imaging. For instance, fluorine-18-labeled benzamide analogs have been synthesized and evaluated as ligands for positron emission tomography (PET) imaging of the sigma2 receptor status in solid tumors, showing high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential as imaging agents for tumor diagnosis (Tu et al., 2007).
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-5-13-27-22-18(2)7-6-8-21(22)33-24(27)25-23(28)19-9-11-20(12-10-19)34(29,30)26(14-16-31-3)15-17-32-4/h1,6-12H,13-17H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHYUVDYDPHDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/no-structure.png)
![2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2495801.png)
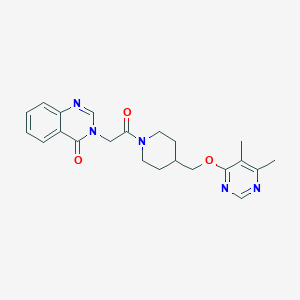
![9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2495804.png)
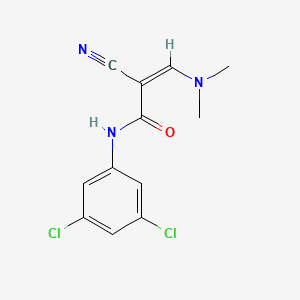
![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2495806.png)
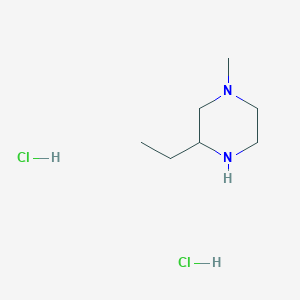

![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495811.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2495812.png)
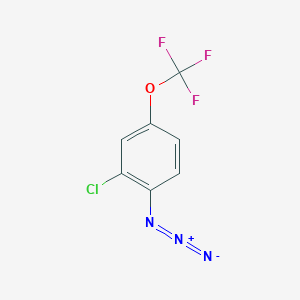
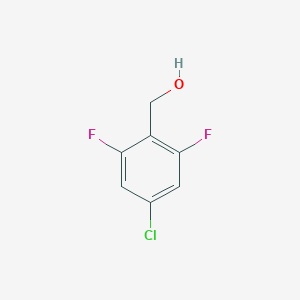
![Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate](/img/structure/B2495817.png)
